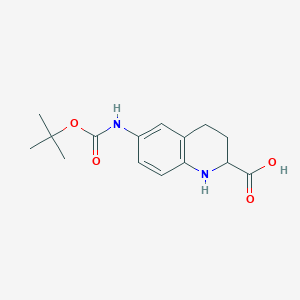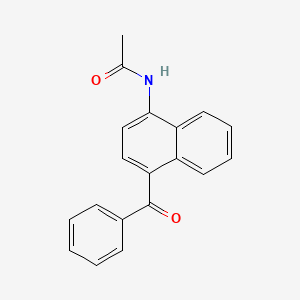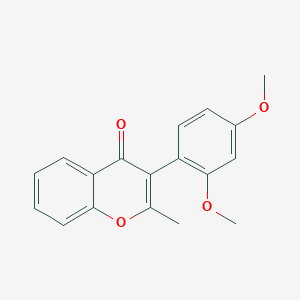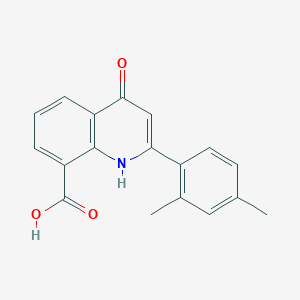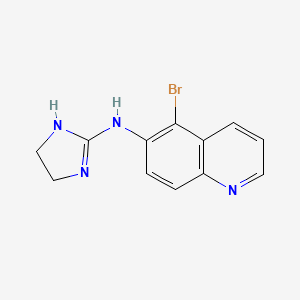
2,2'-((2-Naphthoyl)azanediyl)diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((2-Naphthoyl)azanediyl)diacetic acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and a diacetic acid moiety linked through an azanediyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Naphthoyl)azanediyl)diacetic acid typically involves the reaction of naphthoyl chloride with a suitable amine, followed by the introduction of diacetic acid groups. One common method involves the use of naphthoyl chloride and ethylenediamine, which undergoes a nucleophilic substitution reaction to form the intermediate product. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of 2,2’-((2-Naphthoyl)azanediyl)diacetic acid may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in a pure form. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((2-Naphthoyl)azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthoyl group to a naphthyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthyl-substituted compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-((2-Naphthoyl)azanediyl)diacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 2,2’-((2-Naphthoyl)azanediyl)diacetic acid involves its interaction with specific molecular targets and pathways. The naphthoyl group can interact with enzymes and receptors, modulating their activity. The diacetic acid moiety can chelate metal ions, affecting various biochemical processes. These interactions can lead to changes in cellular functions and signaling pathways, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediaminediacetic acid: Similar in structure but lacks the naphthoyl group.
Nitrilotriacetic acid: Contains three acetic acid groups but has a different central structure.
Iminodiacetic acid: Contains two acetic acid groups and an imine group.
Uniqueness
2,2’-((2-Naphthoyl)azanediyl)diacetic acid is unique due to the presence of the naphthoyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
220335-84-2 |
|---|---|
Molekularformel |
C15H13NO5 |
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
2-[carboxymethyl(naphthalene-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C15H13NO5/c17-13(18)8-16(9-14(19)20)15(21)12-6-5-10-3-1-2-4-11(10)7-12/h1-7H,8-9H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
YYNOSSUPPOFTPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)N(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




